molecular formula C22H15N3O7 B10911902 4-({(2E)-2-cyano-3-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)benzoic acid

4-({(2E)-2-cyano-3-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)benzoic acid

Cat. No.: B10911902
M. Wt: 433.4 g/mol
InChI Key: AJPYDGGXZKBGJG-GXDHUFHOSA-N
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Description

4-({(E)-2-CYANO-3-[5-(2-METHOXY-5-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID is a complex organic compound with a unique structure that includes a cyano group, a methoxy group, and a nitro group attached to a furan ring

Preparation Methods

The synthesis of 4-({(E)-2-CYANO-3-[5-(2-METHOXY-5-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the nitro group: Nitration of the furan ring using nitric acid in the presence of sulfuric acid.

    Addition of the methoxy group: This can be done through a methylation reaction using methyl iodide.

    Formation of the cyano group:

    Coupling with benzoic acid: The final step involves coupling the substituted furan ring with benzoic acid through an amide bond formation reaction.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

4-({(E)-2-CYANO-3-[5-(2-METHOXY-5-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-({(E)-2-CYANO-3-[5-(2-METHOXY-5-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-({(E)-2-CYANO-3-[5-(2-METHOXY-5-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The presence of the cyano, methoxy, and nitro groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 4-({(E)-2-CYANO-3-[5-(2-METHOXY-5-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID include:

    4-Methoxybenzoic acid:

    2-Methoxy-4-nitrobenzoic acid: This compound has a similar nitro and methoxy substitution pattern but lacks the furan ring and cyano group.

    Methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate: This compound has a similar nitro and methoxy substitution pattern but differs in the presence of an ester group instead of the amide bond.

The uniqueness of 4-({(E)-2-CYANO-3-[5-(2-METHOXY-5-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID lies in its combination of functional groups and the presence of the furan ring, which can impart specific chemical and biological properties.

Properties

Molecular Formula

C22H15N3O7

Molecular Weight

433.4 g/mol

IUPAC Name

4-[[(E)-2-cyano-3-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C22H15N3O7/c1-31-19-8-6-16(25(29)30)11-18(19)20-9-7-17(32-20)10-14(12-23)21(26)24-15-4-2-13(3-5-15)22(27)28/h2-11H,1H3,(H,24,26)(H,27,28)/b14-10+

InChI Key

AJPYDGGXZKBGJG-GXDHUFHOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)C(=O)O

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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